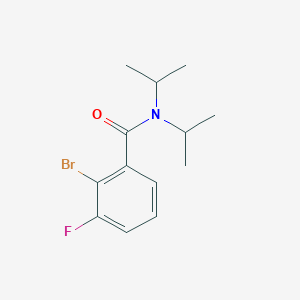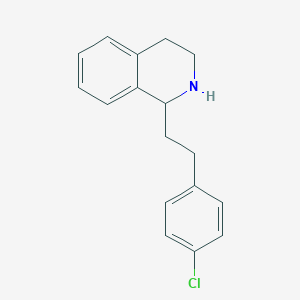
2,3,5,5,6-Pentamethylhept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,5,6-Pentamethylhept-2-ene is an organic compound with the molecular formula C12H24 It is a branched alkene characterized by the presence of multiple methyl groups attached to the heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5,6-Pentamethylhept-2-ene typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2,3,5,5,6-Pentamethylheptane with a strong base, such as sodium hydride, followed by the addition of an alkyl halide. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reactions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,5,6-Pentamethylhept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can yield the corresponding alkane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Halogens in the presence of a radical initiator or under UV light.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: 2,3,5,5,6-Pentamethylheptane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,3,5,5,6-Pentamethylhept-2-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the transport of hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3,5,5,6-Pentamethylhept-2-ene in various applications depends on its chemical structure. In oxidation reactions, the double bond is the primary site of attack, leading to the formation of epoxides or other oxidized products. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
2,3,5,5,6-Pentamethylhept-2-ene can be compared with other similar compounds such as:
2,3,4,5,6-Pentamethylheptane: A fully saturated analog with similar steric properties but lacking the double bond.
2,2,4,6,6-Pentamethylhept-3-ene: Another isomer with a different position of the double bond, leading to different reactivity and physical properties.
Properties
CAS No. |
62816-32-4 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,3,5,5,6-pentamethylhept-2-ene |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)8-12(6,7)10(3)4/h10H,8H2,1-7H3 |
InChI Key |
AQIQGUSHMSSRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CC(=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)



![N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide](/img/structure/B14130351.png)

![4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14130365.png)


![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)
